molecular formula C8H15NO2 B2804534 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone CAS No. 33469-66-8

1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone

Cat. No.: B2804534
CAS No.: 33469-66-8
M. Wt: 157.213
InChI Key: PFDSJGBYZAERNZ-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . It is characterized by the presence of a piperidine ring substituted with a hydroxy group and a methyl group, making it a valuable intermediate in organic synthesis.

Preparation Methods

The synthesis of 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone can be achieved through various synthetic routes. One efficient method involves the alkylation of lithiated (3S,7aR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one with methyl iodide, followed by reduction and rearrangement to generate a benzyl-protected piperidine intermediate. After deprotection and amide formation, the final product is obtained . This method is operationally simple and uses readily available starting materials.

Chemical Reactions Analysis

1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is involved in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is used in the production of fine chemicals and agrochemicals

Mechanism of Action

The mechanism of action of 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(3-hydroxy-5-methylpiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6-3-8(11)5-9(4-6)7(2)10/h6,8,11H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDSJGBYZAERNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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